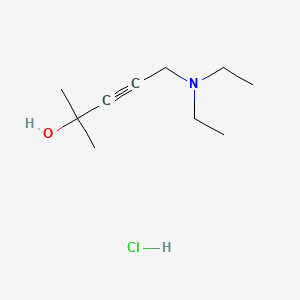![molecular formula C20H16O3S B14322486 Ethyl 4-phenyl-4H-thieno[3,2-c][1]benzopyran-2-carboxylate CAS No. 105799-67-5](/img/structure/B14322486.png)
Ethyl 4-phenyl-4H-thieno[3,2-c][1]benzopyran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-phenyl-4H-thieno3,2-cbenzopyran-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thieno3,2-cbenzopyran core, which is a fused ring system containing sulfur and oxygen atoms. The presence of these heteroatoms imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-phenyl-4H-thieno3,2-cbenzopyran-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of aromatic aldehydes with 4-hydroxycoumarin and in situ generated phenacyl pyridinium bromide over SiO₂ nanoparticles as a non-metal oxide catalyst . This protocol is environmentally favorable as it does not require organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-phenyl-4H-thieno3,2-cbenzopyran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 4-phenyl-4H-thieno3,2-cbenzopyran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-phenyl-4H-thieno3,2-cbenzopyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating biological processes at the molecular level. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene derivatives: Compounds like Tipepidine and Tioconazole contain a thiophene nucleus and exhibit similar biological activities.
Benzopyran derivatives: Compounds such as coumarins and flavonoids share structural similarities and are known for their diverse pharmacological properties.
Uniqueness
Ethyl 4-phenyl-4H-thieno3,2-cbenzopyran-2-carboxylate is unique due to its fused ring system that combines both thiophene and benzopyran moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
105799-67-5 |
|---|---|
Fórmula molecular |
C20H16O3S |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
ethyl 4-phenyl-4H-thieno[3,2-c]chromene-2-carboxylate |
InChI |
InChI=1S/C20H16O3S/c1-2-22-20(21)17-12-15-18(13-8-4-3-5-9-13)23-16-11-7-6-10-14(16)19(15)24-17/h3-12,18H,2H2,1H3 |
Clave InChI |
SNUMPNMOIXELPT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(S1)C3=CC=CC=C3OC2C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14322403.png)







![1,2,3,4-Tetrahydrodibenzo[a,j]acridin-1-ol](/img/structure/B14322449.png)

![4-[(3-Hydroxypropyl)sulfanyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B14322458.png)
![N'-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide](/img/structure/B14322476.png)


